molecular formula C12H13NO3S B8680221 Ethyl-2-methyl-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-carboxylate

Ethyl-2-methyl-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-carboxylate

Cat. No. B8680221
M. Wt: 251.30 g/mol
InChI Key: HNDAERJVOHIHSN-UHFFFAOYSA-N
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Patent
US05824652

Procedure details

To a suspension of KF (3.016 g, 52 mmoles) in anhydrous dimethyl formamide (14 ml), diethyl-2-bromo-2-methyl-malonate (3.90 ml, 20 mmoles) was added and the mixture was stirred for 15 minutes at room temperature. Subsequently, 2-mercaptoaniline (2.50 g, 20 mmoles) was added and the mixture was stirred for 6 hours at the temperature of 60° C. and overnight at room temperature. The reaction mixture was admixed with a mixture of water and ice (80 ml), the product which separated was filtered off by suction and recrystallized from absolute ethanol. Thus there were obtained 3.80 g (75.7%) of the title product in the form of white crystals, m.p. 109°-111° C.
Name
Quantity
3.016 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
80 mL
Type
reactant
Reaction Step Three
Yield
75.7%

Identifiers

REACTION_CXSMILES
[F-].[K+].C(O[C:6](=[O:15])[C:7](Br)([CH3:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9])C.[SH:16][C:17]1[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=1[NH2:19].O>CN(C)C=O>[CH2:11]([O:10][C:8]([C:7]1([CH3:13])[C:6](=[O:15])[NH:19][C:18]2[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=2[S:16]1)=[O:9])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
3.016 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
3.9 mL
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)(C)Br)=O
Name
Quantity
14 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
SC1=C(N)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
ice
Quantity
80 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 6 hours at the temperature of 60° C. and overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the product which separated
FILTRATION
Type
FILTRATION
Details
was filtered off by suction
CUSTOM
Type
CUSTOM
Details
recrystallized from absolute ethanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(=O)C1(SC2=C(NC1=O)C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 75.7%
YIELD: CALCULATEDPERCENTYIELD 75.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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